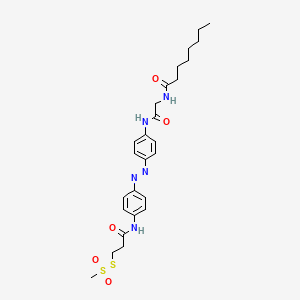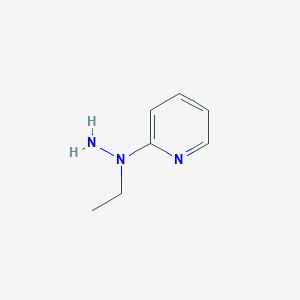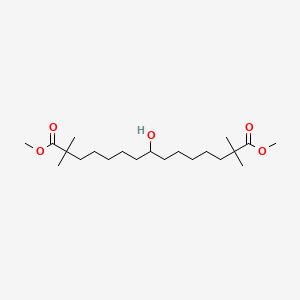
dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate is a chemical compound with the molecular formula C21H40O5 and a molecular weight of 372.55 g/mol . This compound is known for its unique structure, which includes multiple methyl groups and a hydroxyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The preparation of dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate involves several steps. One method starts with isobutyronitrile and 1,4-dihalogenated butane as raw materials. The process includes a substitution reaction to obtain 2,2-dimethyl-6-halogenated hexanenitrile, followed by further substitution, hydrolysis, acidification, and decarboxylation to produce 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid. This intermediate is then reduced using a boron reducing agent, followed by hydrolysis and acidification to yield the target product .
Chemical Reactions Analysis
Dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or alkanes.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products, including polymers and resins
Mechanism of Action
The mechanism of action of dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can inhibit certain enzymes, leading to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate can be compared with similar compounds such as 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid and its derivatives. These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the dimethyl ester groups in this compound makes it unique and influences its chemical behavior and applications .
Similar Compounds
- 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid
- Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate
- Bempedoic acid
Properties
Molecular Formula |
C21H40O5 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
dimethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate |
InChI |
InChI=1S/C21H40O5/c1-20(2,18(23)25-5)15-11-7-9-13-17(22)14-10-8-12-16-21(3,4)19(24)26-6/h17,22H,7-16H2,1-6H3 |
InChI Key |
DWRKFDWTGLFJJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCC(CCCCCC(C)(C)C(=O)OC)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


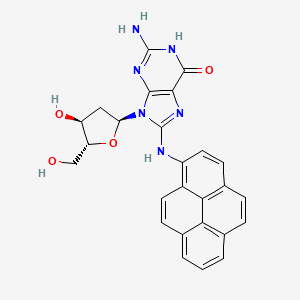
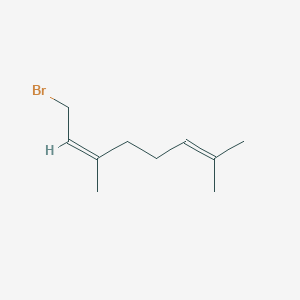

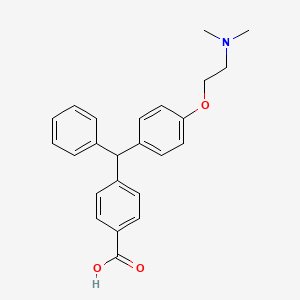
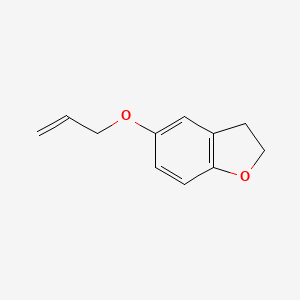
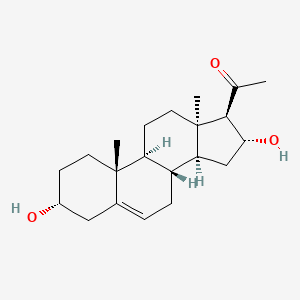
![2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13860948.png)
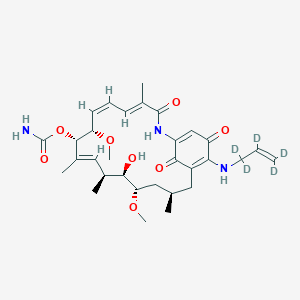
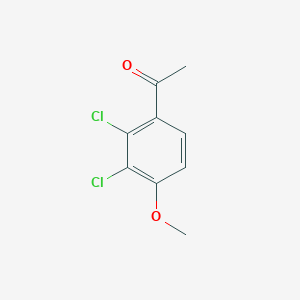
![(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide](/img/structure/B13860968.png)
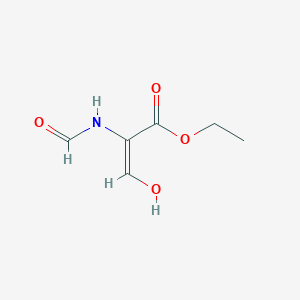
![6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol](/img/structure/B13860976.png)
